a-Chaconine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

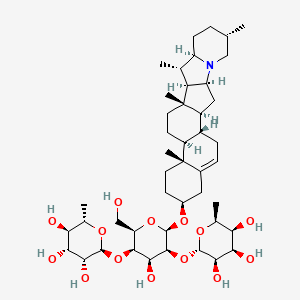

α-Chaconine: is a steroidal glycoalkaloid that occurs naturally in plants of the Solanaceae family, particularly in potatoes. It is a toxic compound that contributes to the plant’s defense mechanisms against pests and pathogens. α-Chaconine is known for its bitter taste and is produced in higher concentrations when potatoes are exposed to light or physical damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of α-chaconine from potato peels can be achieved through various methods. One efficient method involves ultrasound-assisted extraction combined with high-performance liquid chromatography (HPLC). This method uses methanol as a solvent and a sample-to-solvent ratio of 1:10 (w/v, g/mL). The extraction process is optimized for parameters such as extraction time and ultrasonic power density .

Industrial Production Methods: In industrial settings, α-chaconine is typically extracted from potato peel waste, which is a by-product of potato processing. The extraction process involves the use of solvents like methanol and techniques such as ultrasound-assisted extraction to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: α-Chaconine undergoes various chemical reactions, including acid hydrolysis and enzymatic hydrolysis. These reactions are essential for breaking down the glycoalkaloid into its constituent parts .

Common Reagents and Conditions:

Acid Hydrolysis: This reaction requires a high temperature (around 85°C) and generates significant chemical waste.

Enzymatic Hydrolysis: This method uses specific enzymes such as α-rhamnosidase, β-glucosidase, and β-galactosidase to degrade α-chaconine into simpler compounds.

Major Products Formed: The primary products formed from the hydrolysis of α-chaconine are solanidine and other simpler glycoalkaloids .

Scientific Research Applications

α-Chaconine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study the properties and reactions of glycoalkaloids.

Mechanism of Action

The mechanism by which α-chaconine exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: α-Chaconine induces apoptosis in cancer cells by activating caspase-3 pathways and inhibiting the phosphorylation of extracellular signal-regulated protein kinases (ERK1 and ERK2).

Inhibition of Angiogenesis: The compound inhibits the proliferation of endothelial cells by reducing the expression of matrix metalloproteinase-2 (MMP-2), which is involved in angiogenesis.

Disruption of Cell Cycle: α-Chaconine disrupts the cell cycle and mechanical barrier function of intestinal epithelial cells, leading to increased cell apoptosis.

Comparison with Similar Compounds

α-Chaconine is often compared with other glycoalkaloids such as α-solanine, β-chaconine, and β-solanine. These compounds share similar structures and biological activities but differ in their toxicity and pharmacological properties:

α-Solanine: Similar to α-chaconine, α-solanine is a toxic glycoalkaloid found in potatoes.

β-Chaconine and β-Solanine: These are degradation products of α-chaconine and α-solanine, respectively.

Uniqueness of α-Chaconine: α-Chaconine is unique due to its high toxicity and its role in the plant’s defense mechanisms. Its ability to induce apoptosis and inhibit angiogenesis makes it a compound of interest in cancer research .

Conclusion

α-Chaconine is a versatile compound with significant applications in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C45H73NO14 |

|---|---|

Molecular Weight |

852.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-/m0/s1 |

InChI Key |

TYNQWWGVEGFKRU-OHIAVPKISA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)C)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.